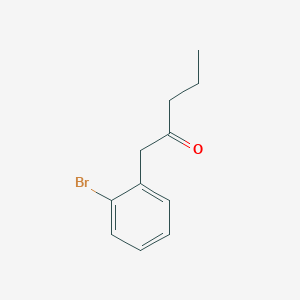

1-(2-Bromophenyl)pentan-2-one

Description

Contextual Significance of Brominated Phenyl Ketones in Contemporary Chemical Synthesis

Brominated phenyl ketones are a class of compounds of significant interest in organic synthesis. nih.gov Their value stems from the dual reactivity conferred by the phenyl ketone moiety and the bromine substituent. The bromine atom, particularly when positioned on the aromatic ring, serves as a key functional group for various coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, which are fundamental for constructing complex molecular architectures.

Furthermore, α-haloketones, which are isomers of aryl-brominated ketones, are recognized as crucial intermediates for synthesizing a wide array of nitrogen, sulfur, and oxygen-containing heterocycles. mdpi.com The reactivity of the bromine atom makes these compounds valuable precursors for pharmaceuticals and other biologically active molecules. mdpi.comchemicalbook.com For instance, related α-bromoketones are used in the synthesis of imidazo[1,2-α]pyridines, a class of compounds with important biological activities. researchgate.net The presence of the bromine atom creates a reactive site that facilitates the formation of new carbon-carbon or carbon-heteroatom bonds, making brominated ketones versatile building blocks.

Importance of Pentanone Scaffolds in Synthetic Organic Methodologies

Ketone scaffolds are fundamental building blocks in organic synthesis, and the pentanone framework is no exception. Pentanones and their derivatives, like pentane-2,4-dione, are widely used in multicomponent reactions to construct complex heterocyclic systems. scirp.org For example, the reaction of pentane-2,4-dione with phenacyl bromides and amines is a known method for synthesizing substituted pyrroles. scirp.org

The pentanone scaffold provides a flexible carbon chain that can be modified or can participate in cyclization reactions. The carbonyl group itself is a site for a multitude of transformations, including reductions to alcohols, reactions with organometallic reagents to form tertiary alcohols, and condensations to form larger molecules. In the context of drug discovery, phenyl ketone derivatives have been investigated for a range of pharmacological activities, including hepatoprotective effects. nih.gov The incorporation of a pentanone structure can influence a molecule's lipophilicity and conformation, which are critical parameters for biological activity.

Research Rationale for Investigating 1-(2-Bromophenyl)pentan-2-one

The rationale for investigating this compound lies in its potential as a multifunctional intermediate for synthesizing novel compounds. The molecule combines the reactivity of a brominated arene with that of a ketone, offering at least two distinct points for chemical modification.

The primary motivations for its study include:

Access to Novel Heterocycles: The compound can be used as a precursor to synthesize a variety of heterocyclic structures through reactions involving both the ketone and the bromophenyl group.

Scaffold for Medicinal Chemistry: Analogues of this compound have shown biological activity. For example, (1E,4E)-1,5-bis(2-bromophenyl)penta-1,4-dien-3-one, a related curcumin (B1669340) analogue, has been studied for its potential as a therapeutic agent for hepatocellular carcinoma. nih.gov This suggests that the 2-bromophenyl ketone motif could be a valuable pharmacophore.

Development of Synthetic Methodologies: The unique positioning of the functional groups in this compound makes it an interesting substrate for developing new synthetic reactions, such as intramolecular cyclizations or tandem reactions.

Precursor for Complex Molecules: It serves as a building block for more complex molecular targets. For instance, the isomeric α-bromovalerophenone (2-bromo-1-phenylpentan-1-one) is known as a precursor in the synthesis of controlled substances like α-PVP and pentedrone, highlighting the role of such brominated ketones as key intermediates. archive-criminology.com.ua

Overview of Research Trajectories for the Chemical Compound

Research involving this compound is projected to follow several key trajectories, primarily focused on leveraging its distinct reactive sites.

Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituted phenyl ring is an ideal handle for palladium-catalyzed cross-coupling reactions. This would allow for the introduction of various aryl, alkyl, or alkynyl groups, leading to a diverse library of substituted phenylpentanones. These products could then be further elaborated.

Derivatization via the Ketone Group: The carbonyl group is amenable to a wide range of transformations. Research could explore condensation reactions, such as the Paal-Knorr synthesis, to form five-membered heterocycles like pyrroles or furans. scirp.org Reduction of the ketone to an alcohol followed by further functionalization is another viable route.

Intramolecular Cyclization Reactions: A significant research trajectory involves designing intramolecular reactions to construct polycyclic systems. For example, after modifying one part of the molecule (e.g., the ketone), a subsequent reaction could involve the bromophenyl moiety to close a ring, a common strategy in the synthesis of complex natural products and pharmaceuticals.

Synthesis of Biologically Active Analogues: Drawing inspiration from related compounds with known biological activity, a major research effort could be directed towards synthesizing analogues of this compound. nih.gov This would involve creating a library of derivatives and screening them for various pharmacological properties, potentially leading to new drug candidates.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)pentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-2-5-10(13)8-9-6-3-4-7-11(9)12/h3-4,6-7H,2,5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHVEXYIAVPRIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 2 Bromophenyl Pentan 2 One

Precursor Synthesis and Derivatization Strategies

The successful synthesis of 1-(2-Bromophenyl)pentan-2-one relies on the efficient preparation of its key building blocks: a brominated phenyl precursor and a pentanone moiety.

Preparation of Brominated Phenyl Precursors

Several strategies exist for the synthesis of 2-bromophenyl precursors suitable for subsequent coupling reactions.

Grignard Reagents : 2-Bromobenzylmagnesium bromide is a common Grignard reagent that can be prepared from 2-bromobenzyl bromide and magnesium metal in an anhydrous ether solvent. This organometallic compound serves as a potent nucleophile for the formation of carbon-carbon bonds.

Organoboron Compounds : 2-Bromophenylboronic acid is another versatile precursor, particularly for palladium-catalyzed cross-coupling reactions. Its synthesis can be achieved from 2-bromoaniline (B46623) through diazotization and iodination to form 1-bromo-2-iodobenzene. Subsequent magnesium-iodine exchange with a Grignard reagent like isopropylmagnesium bromide, followed by reaction with trimethyl borate (B1201080) and hydrolysis, yields the desired 2-bromophenylboronic acid chemicalbook.comchemdad.com.

| Precursor | Starting Material | Key Reagents |

| 2-Bromobenzylmagnesium bromide | 2-Bromobenzyl bromide | Magnesium |

| 2-Bromophenylboronic acid | 2-Bromoaniline | NaNO₂, KI, i-PrMgBr, B(OMe)₃ |

Synthesis of Pentanone Building Blocks

The pentanone fragment can be introduced using various reactive synthons.

Acyl Chlorides : Pentanoyl chloride, derived from pentanoic acid, is a common acylating agent. It can be prepared by reacting pentanoic acid with chlorinating agents like thionyl chloride or oxalyl chloride wikipedia.orgprepchem.comcymitquimica.com.

Weinreb Amides : For a more controlled addition of the pentanoyl group, N-methoxy-N-methylpentanamide (a Weinreb amide) can be synthesized. This is typically prepared from an activated carboxylic acid derivative, such as an acid chloride, and N,O-dimethylhydroxylamine hydrochloride mychemblog.comunito.itmychemblog.comorientjchem.orgarkat-usa.org. The Weinreb amide allows for the formation of the ketone upon reaction with an organometallic reagent without the common side reaction of over-addition to form a tertiary alcohol mychemblog.com.

| Building Block | Precursor | Key Reagents |

| Pentanoyl chloride | Pentanoic acid | SOCl₂ or (COCl)₂ |

| N-methoxy-N-methylpentanamide | Pentanoyl chloride | HN(OMe)Me·HCl, Base |

Direct Synthetic Routes to this compound

Once the precursors are obtained, they can be combined through several direct synthetic routes to form the target molecule.

Bromination Reactions of Phenylpentanone Derivatives

A straightforward approach involves the synthesis of a phenylpentanone derivative followed by bromination.

Friedel-Crafts Acylation : 1-Phenyl-2-pentanone can be synthesized via the Friedel-Crafts acylation of benzene (B151609) with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride wikipedia.orgwikipedia.orgscribd.comorganic-chemistry.org.

α-Bromination : The resulting 1-phenyl-2-pentanone can then undergo α-bromination to introduce the bromine atom at the desired position. A common method involves reacting the ketone with bromine in a suitable solvent. Another approach utilizes sodium bromide and an oxidizing agent like hydrogen peroxide in an acidic medium nih.govwikipedia.org.

| Reactant | Reagent 1 | Reagent 2 | Product |

| 1-Phenyl-2-pentanone | NaBr | H₂O₂/HCl | 1-(Phenyl)-2-bromopentan-1-one |

It is important to note that this method will result in a different isomer, 2-bromo-1-phenylpentan-1-one, not the target this compound. Direct bromination of the phenyl ring of 1-phenyl-2-pentanone would likely lead to a mixture of isomers and is generally not a preferred selective method.

Cross-Coupling Approaches Utilizing Halogenated Phenyl Moieties

Palladium-catalyzed cross-coupling reactions are highly effective for the synthesis of aryl ketones and offer a more direct route to this compound.

Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron compound, such as 2-bromophenylboronic acid, with an acyl halide like pentanoyl chloride. The reaction is typically catalyzed by a palladium complex with a phosphine (B1218219) ligand wikipedia.org.

Negishi Coupling : The Negishi coupling utilizes an organozinc reagent, which can be prepared from the corresponding organohalide. This reagent is then coupled with an acyl chloride in the presence of a palladium or nickel catalyst nih.govacs.orgwikipedia.orgrsc.org.

Kumada Coupling : This method employs a Grignard reagent, such as 2-bromophenylmagnesium bromide, which is coupled with an acyl chloride catalyzed by a palladium or nickel complex wikipedia.orgnrochemistry.comorganic-chemistry.orgchem-station.comthieme-connect.com.

| Coupling Reaction | Phenyl Precursor | Pentanone Precursor | Catalyst |

| Suzuki-Miyaura | 2-Bromophenylboronic acid | Pentanoyl chloride | Palladium complex |

| Negishi | 2-Bromophenylzinc halide | Pentanoyl chloride | Palladium or Nickel complex |

| Kumada | 2-Bromophenylmagnesium bromide | Pentanoyl chloride | Palladium or Nickel complex |

Optimized Reaction Conditions and Yield Enhancement Protocols

The efficiency of the synthesis of this compound can be significantly improved by optimizing various reaction parameters.

For cross-coupling reactions , the choice of catalyst, ligand, base, and solvent is critical. The use of bulky N-heterocyclic carbene (NHC) ligands with palladium catalysts has been shown to be effective for the carbonylative cross-coupling of sterically hindered aryl iodides, which can be analogous to the use of 2-bromophenyl derivatives nih.gov. In Suzuki-Miyaura reactions, anhydrous conditions and the use of specific bases like potassium phosphate (B84403) can improve yields, especially for challenging substrates wikipedia.org. Mechanochemical methods, such as ball milling, have also been shown to promote chemoselective Suzuki-Miyaura cross-coupling of acyl chlorides and boronic acids in the absence of a solvent, leading to high yields in short reaction times researchgate.net.

For bromination reactions , a reported method for the synthesis of α-bromovalerophenone (an isomer of the target compound) from valerophenone (B195941) (1-phenyl-1-pentanone) using sodium bromide and hydrogen peroxide in the presence of hydrochloric acid resulted in a 95% yield with 98% purity wikipedia.org. This suggests that with the correct starting phenylpentanone, high yields can be achieved under optimized conditions.

The following table summarizes some of the catalysts and their applications in related aryl ketone syntheses:

| Reaction Type | Catalyst | Application |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Coupling of arylboronic acids with acyl chlorides wikipedia.org. |

| Suzuki-Miyaura Coupling | Imidazolium chloride palladium(II) complex | Aqueous Suzuki-Miyaura coupling wikipedia.org. |

| Negishi Coupling | PEPPSI-IPr | Carbonylative coupling of ortho-disubstituted aryl iodides nih.gov. |

| Kumada Coupling | Nickel or Palladium complexes with phosphine ligands | Coupling of Grignard reagents with organic halides wikipedia.org. |

By carefully selecting the synthetic strategy and optimizing the reaction conditions, this compound can be synthesized efficiently and in high purity for its use in further chemical transformations.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmaceutical intermediates and fine chemicals is a paramount objective in modern organic chemistry. scitechnol.com The goal is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scitechnol.comedu.krd In the context of synthesizing this compound, a substituted aryl ketone, these principles address the significant environmental drawbacks associated with traditional synthetic methods like the Friedel-Crafts acylation. ksu.edu.saruc.dk Conventional approaches often require stoichiometric amounts of corrosive and moisture-sensitive Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃), and utilize volatile organic solvents (VOCs), leading to substantial waste generation and environmental concerns. ruc.dkrsc.org Greener methodologies focus on catalysis, atom economy, energy efficiency, and the use of safer chemicals to create more sustainable synthetic routes. scitechnol.comjddhs.com

Catalytic Strategies vs. Stoichiometric Reagents

A core principle of green chemistry is the use of catalytic reagents in preference to stoichiometric ones. edu.krd Catalysts improve reaction efficiency, can often be recycled, and significantly reduce waste. scitechnol.com The traditional Friedel-Crafts acylation, a common method for producing aryl ketones, is a prime example of a reaction with poor environmental performance due to its reliance on more than stoichiometric amounts of Lewis acid catalysts, which cannot be recovered after aqueous workup. ksu.edu.sarsc.org

Modern synthetic chemistry has introduced several catalytic systems that offer greener alternatives for the synthesis of ketones like this compound:

Heterogeneous Catalysts: Solid acid catalysts such as zeolites and certain clays (B1170129) (e.g., montmorillonite (B579905) K10) can effectively catalyze acylation reactions. ksu.edu.saacs.org Their primary advantages are ease of separation from the reaction mixture and the potential for regeneration and reuse, which simplifies purification and minimizes waste. acs.org

Water-Tolerant Lewis Acids: Catalysts like Bismuth triflate [Bi(OTf)₃] are effective Lewis acids that are notably tolerant to water. ruc.dk This property eliminates the need for strictly anhydrous conditions, making the process more practical and safer. Furthermore, bismuth triflate can be recovered and reused multiple times with only a slight decrease in activity, enhancing the sustainability of the process. ruc.dk

Deep Eutectic Solvents (DES): Certain deep eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl₂]₃), can function as both the catalyst and the reaction medium. rsc.org This dual role eliminates the need for additional, often volatile, organic solvents. These systems are often biodegradable, non-hazardous, and can be recycled, aligning with several green chemistry principles. rsc.orgresearchgate.net

Comparison of Catalysts for Aryl Ketone Synthesis

| Catalyst Type | Example | Key Advantages | Environmental Impact |

|---|---|---|---|

| Traditional Lewis Acid (Stoichiometric) | Aluminum Chloride (AlCl₃) | High reactivity | High; generates large amounts of corrosive, toxic aqueous waste; not reusable. rsc.org |

| Heterogeneous Catalyst (Catalytic) | Zeolites, Envirocat EPZG® | Reusable, easily separated from product, enhances regioselectivity. ksu.edu.saacs.org | Low; significantly reduces waste streams. acs.org |

| Water-Tolerant Lewis Acid (Catalytic) | Bismuth Triflate [Bi(OTf)₃] | Recyclable, high water tolerance, efficient. ruc.dk | Low; reduces need for stringent anhydrous conditions and allows for reuse. ruc.dk |

| Deep Eutectic Solvent (Catalyst & Solvent) | [CholineCl][ZnCl₂]₃ | Dual function, low cost, biodegradable, reusable. rsc.org | Very Low; replaces volatile organic solvents and traditional catalysts. rsc.org |

Atom Economy

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the desired final product. greenchemistry-toolkit.orgprimescholars.com A reaction with high atom economy maximizes the use of raw materials and minimizes waste. scitechnol.com Addition reactions are considered ideal, with a 100% atom economy. acs.org

Theoretical Atom Economy of a Friedel-Crafts Acylation

| Reactants | Desired Product | Byproducts/Waste | % Atom Economy Calculation |

|---|---|---|---|

| Bromobenzene (B47551) + Pentanoyl chloride + AlCl₃ | 1-(Bromophenyl)pentan-2-one isomer | HCl + AlCl₃·H₂O waste | % AE = (MW of Product / Σ MW of all Reactants) x 100. This value is significantly less than 100% due to the stoichiometric AlCl₃. primescholars.com |

Energy Efficiency and Alternative Reaction Conditions

Minimizing energy consumption is another key principle of green chemistry. scitechnol.com Synthetic methods should be conducted at ambient temperature and pressure whenever possible. Innovative technologies like microwave-assisted synthesis provide a powerful tool for improving energy efficiency. Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating. ruc.dkmdpi.com

Solvent-free, or neat, reaction conditions represent an ideal green chemistry scenario, as they eliminate solvent waste entirely. mdpi.comresearchgate.net The synthesis of aryl ketones catalyzed by bismuth triflate, for example, can be performed efficiently under solvent-free conditions using microwave heating. ruc.dk This combination of a recyclable catalyst, no solvent, and reduced energy input makes for a highly sustainable synthetic protocol. ruc.dk

Use of Safer Solvents

When solvents are necessary, green chemistry advocates for the use of safer, more environmentally benign alternatives to traditional VOCs like dichloromethane (B109758) or benzene. scitechnol.com Ionic liquids (ILs) and the aforementioned Deep Eutectic Solvents (DES) are considered green solvents due to their low volatility, thermal stability, and recyclability. rsc.org They can replace hazardous conventional solvents in reactions for synthesizing ketones, simplifying the process and reducing environmental pollution. rsc.orgrjpn.org

Chemical Reactivity and Mechanistic Transformations of 1 2 Bromophenyl Pentan 2 One

Reactions Involving the Ketone Functional Group

The ketone functional group, characterized by a carbonyl (C=O) group bonded to two carbon atoms, is a site of significant chemical activity. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is the most characteristic reaction of ketones. openstax.org The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. openstax.orglibretexts.org This intermediate is then typically protonated to yield an alcohol. openstax.orglibretexts.org

The reaction can proceed under either basic or acidic conditions. openochem.org In basic media, a strong nucleophile directly attacks the carbonyl carbon. openochem.orglibretexts.org Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. openochem.org

For 1-(2-bromophenyl)pentan-2-one, a variety of nucleophiles can be employed to generate a diverse set of products.

Interactive Table: Examples of Nucleophilic Addition Reactions

| Nucleophile Type | Reagent Example | Product Type |

|---|---|---|

| Hydride Ions | Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Organometallics | Propylmagnesium Bromide (Grignard) | Tertiary Alcohol |

| Cyanide Ion | Hydrogen Cyanide (HCN) / KCN | Cyanohydrin |

| Water | H₂O (acid or base catalyzed) | Hydrate (gem-diol) |

Selective Reduction Strategies

The ketone group in this compound can be selectively reduced to a secondary alcohol, 1-(2-bromophenyl)pentan-2-ol. This transformation is a cornerstone of organic synthesis. The choice of reducing agent is crucial for achieving high selectivity, particularly when other potentially reducible functional groups are present.

Common metal hydride reagents are effective for this purpose. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards esters, nitriles, or aryl halides under standard conditions. acs.orgwikipedia.org This makes it an ideal choice for the selective reduction of the ketone in this compound without affecting the bromo-substituent. Lithium aluminium hydride (LiAlH₄) is a much stronger, non-selective reducing agent that would also reduce the ketone but poses a risk of reacting with the aryl bromide. acs.org

Interactive Table: Comparison of Common Reducing Agents

| Reducing Agent | Formula | Selectivity for Ketone vs. Aryl Bromide | Typical Solvent |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | High | Methanol, Ethanol |

| Lithium Borohydride | LiBH₄ | High | THF, Ether |

| Lithium Aluminium Hydride | LiAlH₄ | Low (can reduce aryl halides) | THF, Ether (anhydrous) |

Chemoselective reductions are generally accomplished using NaBH₄ in an alcohol solvent like methanol, where functional groups such as esters and nitro groups remain unaffected. beilstein-journals.org

Alpha-Functionalization Reactions

The carbon atoms adjacent to the carbonyl group (α-carbons) in this compound possess acidic protons. These protons can be removed by a strong base to form a nucleophilic enolate intermediate. This enolate can then react with a variety of electrophiles, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the α-position. researchgate.net

The formation of an enolate and subsequent reaction with an electrophile is a classical method for preparing ketones with substituents at the α-carbon. researchgate.net In the case of this compound, which is an unsymmetrical ketone, deprotonation can occur at either the C1 (methylene) or C3 (methylene) position, potentially leading to a mixture of regioisomeric products. The regioselectivity can often be controlled by the choice of base, solvent, and reaction temperature. This reactivity provides a pathway to synthesize a wide range of α-substituted ketone derivatives. organic-chemistry.org

Reactions of the 2-Bromophenyl Moiety

The bromine atom attached to the phenyl ring provides a reactive handle for a multitude of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal catalysis.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The 2-bromophenyl group of this compound is an excellent substrate for these transformations. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination to yield the product and regenerate the Pd(0) catalyst. nrochemistry.com

Suzuki Reaction : This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com It is a versatile method for forming biaryl compounds or attaching alkyl, alkenyl, or alkynyl groups to the aromatic ring. yonedalabs.com

Heck Reaction : The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. byjus.comwikipedia.org The reaction is catalyzed by a palladium complex and requires a base. byjus.comnih.gov This reaction is stereoselective, often favoring the formation of the trans isomer. byjus.com

Sonogashira Coupling : This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org It is co-catalyzed by palladium and copper complexes and requires a base, such as an amine. wikipedia.orgorganic-chemistry.org

Interactive Table: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Key Reagents | Product Type |

|---|---|---|---|

| Suzuki Coupling | Organoboron (e.g., R-B(OH)₂) | Pd Catalyst, Base (e.g., K₂CO₃) | Biaryl, Aryl-Alkyl/Alkenyl |

| Heck Coupling | Alkene (e.g., H₂C=CHR) | Pd Catalyst, Base (e.g., Et₃N) | Substituted Alkene |

Copper-Catalyzed Transformations

Copper-catalyzed reactions offer a complementary and often more cost-effective alternative to palladium-catalyzed methods for the functionalization of aryl halides.

Ullmann Condensation : The classic Ullmann reaction involves the copper-promoted self-coupling of two aryl halide molecules to form a symmetric biaryl at high temperatures. organic-chemistry.orgslideshare.net More modern variations, known as Ullmann-type reactions, involve the copper-catalyzed coupling of aryl halides with a wide range of nucleophiles, including alcohols, amines, and thiols, to form diaryl ethers, N-aryl amines, and diaryl thioethers, respectively. wikipedia.orgsynarchive.com These reactions typically require a copper catalyst (often Cu(I)), a ligand, and a base. wikipedia.org

Copper-Catalyzed Amination : This reaction, an alternative to the Buchwald-Hartwig amination, allows for the formation of C-N bonds by coupling the aryl bromide with primary or secondary amines. chemistryviews.orgacs.org Recent developments have enabled these reactions to proceed under milder conditions with a broader substrate scope, even accommodating base-sensitive functional groups like enolizable ketones. chemistryviews.org

These copper-catalyzed transformations expand the synthetic utility of this compound, enabling the introduction of oxygen and nitrogen functionalities directly onto the aromatic ring.

Nucleophilic Aromatic Substitution Reactions

The presence of a bromine atom on the phenyl ring makes this compound a suitable substrate for nucleophilic aromatic substitution (SNA_r) reactions. In these reactions, a nucleophile replaces the bromine atom on the aromatic ring. The reaction typically proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product.

The efficiency and outcome of these reactions can be influenced by the nature of the nucleophile, the solvent, and the use of a catalyst (e.g., copper or palladium compounds). A variety of nucleophiles can be employed to introduce new functional groups onto the phenyl ring.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Amine | Ammonia (B1221849) (NH₃) | 1-(2-Aminophenyl)pentan-2-one |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 1-(2-Methoxyphenyl)pentan-2-one |

| Thiolate | Sodium thiophenoxide (NaSPh) | 1-(2-(Phenylthio)phenyl)pentan-2-one |

Cyclization and Rearrangement Reactions

The structure of this compound is particularly well-suited for intramolecular cyclization reactions, which are powerful methods for constructing fused ring systems. A prominent application is in the synthesis of substituted indoles, a core structure in many biologically active compounds.

One common strategy involves a palladium-catalyzed intramolecular C-N bond formation. In a typical sequence, the ketone functionality of this compound is first reacted with a primary amine (e.g., ammonia or a protected amine like benzylamine) to form an imine or enamine intermediate. This intermediate then undergoes an intramolecular cyclization, where the nitrogen atom displaces the bromine atom on the aromatic ring. This process is facilitated by a palladium catalyst, which activates the C-Br bond. The final step involves aromatization to yield the stable indole (B1671886) ring. This transformation results in the formation of 2-propylindole.

Table 2: Plausible Intramolecular Cyclization for 2-Propylindole Synthesis

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Reaction with a primary amine (R-NH₂) | Formation of an enamine/imine intermediate |

| 2 | Palladium-catalyzed intramolecular C-N coupling | Formation of a dihydroindole intermediate |

Rearrangement reactions represent a broad class of organic transformations where the carbon skeleton of a molecule is reorganized. bdu.ac.inmvpsvktcollege.ac.in While specific studies detailing rearrangements of this compound are not extensively documented, related ketones can undergo reactions like the Favorskii rearrangement under specific conditions (e.g., halogenation at the α-carbon followed by treatment with a base).

Stereoselective Transformations and Chiral Auxiliary Applications

The ketone group in this compound provides a handle for introducing chirality into the molecule through stereoselective transformations. rsc.orgbeilstein-journals.org

Stereoselective Reduction: The carbonyl group can be reduced to a hydroxyl group, creating a chiral center. The use of chiral reducing agents can favor the formation of one enantiomer of the resulting alcohol, 1-(2-Bromophenyl)pentan-2-ol, over the other. This is a key strategy in asymmetric synthesis.

Table 3: Examples of Reagents for Stereoselective Ketone Reduction

| Reagent/Catalyst System | Expected Outcome |

|---|---|

| (R)-CBS catalyst with borane | Enantioselective formation of (R)-1-(2-Bromophenyl)pentan-2-ol |

| (S)-CBS catalyst with borane | Enantioselective formation of (S)-1-(2-Bromophenyl)pentan-2-ol |

Chiral Auxiliary Applications: Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.orgnih.govresearchgate.netsigmaaldrich.com While this compound itself is not a traditional chiral auxiliary, it can be derivatized to leverage this strategy.

For instance, the ketone could be converted into a chiral enamine or imine by reacting it with a chiral amine, such as (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or its (R)-enantiomer (RAMP). The resulting chiral enamine can then undergo diastereoselective alkylation at the α-carbon (the carbon adjacent to the original ketone). The subsequent removal of the chiral auxiliary would yield an enantiomerically enriched α-substituted ketone. This methodology allows for the controlled construction of a new stereocenter next to the carbonyl group.

This approach is a powerful tool for creating complex, optically active molecules from simple, achiral starting materials.

Mechanistic Investigations of Reactions Involving 1 2 Bromophenyl Pentan 2 One

Kinetic Studies of Key Reaction Pathways

Kinetic studies are fundamental to elucidating reaction mechanisms by providing information about the rates of chemical reactions and the factors that influence them. For palladium-catalyzed α-arylation reactions analogous to those that 1-(2-Bromophenyl)pentan-2-one would undergo, kinetic analyses help to identify the rate-determining step of the catalytic cycle.

The generally accepted mechanism for palladium-catalyzed α-arylation of ketones involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation (or enolate formation and subsequent reaction), and reductive elimination.

Key Reaction Pathways in Palladium-Catalyzed α-Arylation:

| Step | Description | Expected Rate Dependence |

| Oxidative Addition | The aryl halide (e.g., this compound) reacts with a Pd(0) complex to form a Pd(II) species. | Rate = k[Pd(0)][Aryl Halide] |

| Enolate Formation & Transmetalation | The ketone is deprotonated by a base to form an enolate, which then coordinates to the Pd(II) center. | Dependent on the nature of the base and the ketone's acidity. |

| Reductive Elimination | The α-aryl ketone product is formed from the Pd(II) intermediate, regenerating the Pd(0) catalyst. | Rate = k[Arylpalladium(II) enolate] |

In many palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-limiting step. However, for sterically hindered or electron-rich aryl halides, or when using certain ligands, the reductive elimination step can become rate-determining. For instance, studies on the direct α-arylation of ketones have shown that the use of sterically hindered chelating ligands can accelerate the rate of reductive elimination. acs.org

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of intermediates in a catalytic cycle provide strong evidence for a proposed reaction mechanism. In the context of palladium-catalyzed α-arylation, several key intermediates are proposed.

Proposed Intermediates in the α-Arylation of Ketones:

| Intermediate | Description | Characterization Techniques |

| Pd(0)Ln Complex | The active catalyst, where L represents the supporting ligand. | NMR Spectroscopy, X-ray Crystallography |

| Arylpalladium(II) Halide Complex | Formed after oxidative addition of the aryl halide to the Pd(0) complex. | NMR Spectroscopy, Mass Spectrometry |

| Arylpalladium(II) Enolate Complex | Formed by the reaction of the arylpalladium(II) halide complex with the ketone enolate. | NMR Spectroscopy, X-ray Crystallography |

Studies on related systems have successfully characterized arylpalladium enolate intermediates. For example, the reaction of an arylpalladium(II) bromide complex with a potassium enolate allowed for the direct observation of the corresponding C-bound enolate complex. This intermediate was found to undergo reductive elimination to form the α-aryl ketone product, confirming its place in the catalytic cycle. acs.org The binding mode of the enolate (C-bound vs. O-bound) can also be investigated, with computational studies suggesting that while O-bound enolates may form, they are often unproductive off-cycle species. acs.org

Probing Transition State Structures

Transition states are high-energy, short-lived configurations of atoms that occur at the peak of the energy profile along a reaction coordinate. acs.org While they cannot be isolated, their structures can be probed through a combination of experimental kinetic data and computational modeling.

In the palladium-catalyzed α-arylation of ketones, the transition state for the reductive elimination step is of particular interest as it often controls the stereoselectivity in asymmetric reactions. Computational studies, such as those using Density Functional Theory (DFT), have been employed to model the geometries and energies of these transition states. acs.org

For the enantioselective α-arylation of a prochiral ketone, two diastereomeric transition states leading to the (R) and (S) products are possible. The energy difference between these two transition states determines the enantiomeric excess of the product. acs.org Factors influencing the transition state energy include steric interactions between the ligand, the aryl group, and the enolate, as well as electronic effects.

Catalyst Role and Active Species Elucidation

The catalyst in palladium-catalyzed cross-coupling reactions is typically a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst. rsc.org The choice of ligand bound to the palladium center is crucial for the success of the reaction, influencing the catalyst's stability, activity, and selectivity.

Role of Catalyst Components:

| Component | Function |

| Palladium Precatalyst | A stable source of palladium, often Pd(II), that is reduced to the active Pd(0) species under the reaction conditions. rsc.org |

| Ligand | Stabilizes the palladium center, influences its electronic and steric properties, and facilitates key steps in the catalytic cycle such as oxidative addition and reductive elimination. nih.govorganic-chemistry.org |

| Base | Generates the ketone enolate for subsequent reaction with the arylpalladium(II) complex. Common bases include sodium tert-butoxide, lithium bis(trimethylsilyl)amide, and potassium phosphate (B84403). organic-chemistry.org |

The active catalytic species is a coordinatively unsaturated Pd(0) complex. The ligands, often bulky and electron-rich phosphines or N-heterocyclic carbenes, play a critical role in promoting the desired catalytic activity. For instance, sterically hindered ligands can accelerate reductive elimination, a key step in C-C bond formation. acs.orgnih.gov The combination of the palladium source, ligand, and base must be carefully chosen to ensure efficient generation and stabilization of the active catalyst and to facilitate all steps of the catalytic cycle. rsc.org

Isotopic Labeling Studies to Determine Reaction Pathways

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.orgias.ac.in By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), the position of that atom in the products and intermediates can be determined using techniques like mass spectrometry and NMR spectroscopy. wikipedia.org

While specific isotopic labeling studies on this compound are not available, this methodology has been instrumental in elucidating mechanisms in related organometallic reactions. For example, deuterium (B1214612) labeling can be used to study C-H activation steps or to determine the stereochemical course of a reaction.

In the context of the α-arylation of a ketone, a crossover experiment using two different ketones and two different aryl halides could employ isotopic labeling to determine if the enolate and aryl groups exchange between palladium centers, which would provide insight into the reversibility of the transmetalation step. Such experiments are fundamental to confirming the proposed mechanistic pathways in complex catalytic systems. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 1 2 Bromophenyl Pentan 2 One and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy is indispensable for the unambiguous structural elucidation of organic molecules like 1-(2-Bromophenyl)pentan-2-one. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) techniques are crucial for mapping the precise connectivity and spatial arrangement of atoms.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR experiments provide a comprehensive picture of the molecular framework by correlating nuclear spins through chemical bonds or through space. harvard.eduslideshare.net

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY spectra would reveal correlations between the protons of the pentyl chain: the methylene (B1212753) protons adjacent to the aromatic ring (C1') would show a correlation to the methylene protons at C3, which in turn would couple to the terminal methyl protons at C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atom they are attached to (¹J coupling). princeton.edu It is instrumental in assigning the carbon signals in the ¹³C NMR spectrum by correlating them to their known proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds (²J or ³J). princeton.edu This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together different fragments of the molecule. For instance, the methylene protons next to the aromatic ring would show correlations to several carbons within the bromophenyl group, confirming the connection between the aliphatic chain and the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space correlations between protons that are in close proximity (typically <5 Å), regardless of whether they are bonded. researchgate.net This is crucial for determining the molecule's stereochemistry and conformation. In this compound, NOESY could show correlations between the protons on the C1' methylene group and the aromatic proton at the C3 position of the phenyl ring, providing insights into the preferred rotational conformation around the C1-C1' bond.

The following tables summarize the expected NMR data and correlations for this compound.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound. Data is estimated based on known values for similar structural motifs.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Ring | ||

| C1 | - | ~137.0 |

| C2 | - | ~124.0 |

| C3 | ~7.60 (d) | ~133.5 |

| C4 | ~7.15 (t) | ~128.0 |

| C5 | ~7.30 (t) | ~131.5 |

| C6 | ~7.25 (d) | ~127.8 |

| Aliphatic Chain | ||

| C1' (CH₂) | ~3.80 (s) | ~50.0 |

| C2' (C=O) | - | ~208.0 |

| C3' (CH₂) | ~2.45 (t) | ~45.0 |

| C4' (CH₂) | ~1.60 (sextet) | ~17.5 |

| C5' (CH₃) | ~0.95 (t) | ~13.8 |

Table 2: Expected 2D NMR Correlations for this compound.

| Proton(s) | COSY Correlations (with Protons) | HMBC Correlations (with Carbons) |

| H-3 | H-4 | C1, C2, C5 |

| H-4 | H-3, H-5 | C2, C6 |

| H-5 | H-4, H-6 | C1, C3 |

| H-6 | H-5 | C1', C2, C4 |

| H-1' | H-3' | C1, C2, C6, C2', C3' |

| H-3' | H-1', H-4' | C1', C2', C4', C5' |

| H-4' | H-3', H-5' | C2', C3', C5' |

| H-5' | H-4' | C3', C4' |

Solid-State NMR Studies

While most NMR analyses are performed on solutions, solid-state NMR (ssNMR) provides valuable information on the structure and dynamics of molecules in the crystalline or amorphous solid state. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to overcome the challenges of broad spectral lines typically found in solid samples. For this compound, ssNMR could be employed to study polymorphism (the existence of different crystal forms), which can impact physical properties. It can also reveal subtle differences in molecular conformation and packing between the solid and solution states.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with extremely high accuracy. nih.govsciex.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas. nih.govthermofisher.com

For this compound (C₁₁H₁₃BrO), HRMS would provide a precise mass measurement that confirms this specific formula. A key feature in the mass spectrum would be the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity, separated by two mass units, which is a definitive signature for the presence of a single bromine atom in the molecule.

Table 3: Calculated Exact Masses for the Molecular Ions of this compound.

| Ion | Molecular Formula | Calculated Exact Mass |

| [M]⁺ | C₁₁H₁₃⁷⁹BrO | 240.0150 |

| [M+2]⁺ | C₁₁H₁₃⁸¹BrO | 242.0130 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. researchgate.net The frequencies of these vibrations are specific to the types of bonds and functional groups present, making these methods excellent for functional group identification and structural analysis. uantwerpen.be

Detailed Analysis of Characteristic Vibrational Modes

The IR and Raman spectra of this compound would be dominated by several characteristic absorption bands.

Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum would be a strong, sharp band corresponding to the C=O stretching vibration of the ketone group, typically appearing in the range of 1715-1725 cm⁻¹. wikipedia.org Its exact position can be influenced by the electronic effects of the adjacent bromophenyl ring.

C-H Stretches: Aromatic C-H stretching vibrations would appear as a series of bands above 3000 cm⁻¹, while aliphatic C-H stretches from the pentyl chain would be observed just below 3000 cm⁻¹.

Aromatic C=C Stretches: The vibrations of the phenyl ring would produce several characteristic bands in the 1450-1600 cm⁻¹ region.

C-Br Stretch: The stretching vibration of the carbon-bromine bond is expected to appear in the lower frequency "fingerprint" region of the spectrum, typically between 600 and 500 cm⁻¹.

Table 4: Expected Characteristic Vibrational Frequencies for this compound. Data is estimated based on known values for similar functional groups.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium-Strong |

| Ketone C=O Stretch | 1725 - 1715 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Variable |

| CH₂ Bend (Scissoring) | ~1465 | Medium |

| C-Br Stretch | 600 - 500 | Medium-Strong |

Enantioselective Raman Spectroscopy for Chiral Analogues

The parent compound, this compound, is achiral. However, if a chiral center were introduced into the molecule (for example, by substitution on the pentyl chain), distinguishing between the resulting enantiomers would be crucial, particularly in pharmaceutical contexts. americanpharmaceuticalreview.com Enantioselective Raman (esR) spectroscopy is an emerging technique that can differentiate between enantiomers in a sample. rsc.orgatlasofscience.org Unlike conventional Raman spectroscopy, which produces identical spectra for enantiomers, esR utilizes polarized light and the optical activity of the chiral molecules to generate slightly different Raman signals for the R and S enantiomers. rsc.org This technique could therefore be applied to the qualitative and quantitative analysis of chiral derivatives of this compound without the need for chiral chromatography or other separation methods. americanpharmaceuticalreview.com

X-ray Diffraction Analysis for Solid-State Structure Determination

In the study of this derivative, the molecule was found to be non-planar. The presence of the sterically demanding bromo substituent at the 2-position of the central phenyl ring induces significant twisting, causing the adjacent p-methylphenyl rings to be nearly perpendicular to the central benzene (B151609) ring. researchgate.net This steric hindrance is a critical factor in determining the solid-state packing and conformation. The collection of such data is fundamental for understanding intermolecular interactions, polymorphism, and the rational design of new materials.

The table below presents typical crystallographic data obtained from a single-crystal X-ray diffraction experiment, using 3-(2-bromophenyl)-1,5-di-p-tolylpentane-1,5-dione as an illustrative example. researchgate.net

Table 1: Example Crystallographic Data for a this compound Derivative

| Parameter | Value | Description |

|---|---|---|

| Chemical Formula | C₂₅H₂₃BrO₂ | The elemental composition of the molecule. |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁/c | The specific symmetry group of the crystal lattice. |

| a (Å) | 9.6229 | Unit cell dimension along the a-axis. |

| b (Å) | 21.7953 | Unit cell dimension along the b-axis. |

| c (Å) | 10.9104 | Unit cell dimension along the c-axis. |

| β (°) | 109.330 | The angle of the unit cell's β-axis. |

| Volume (ų) | 2159.3 | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions from a ground state to an excited state. wikipedia.org For an organic molecule like this compound, the UV-Vis spectrum is determined by its constituent chromophores: the carbonyl group (C=O) of the ketone and the substituted aromatic ring (the 2-bromophenyl group).

The electronic transitions in such molecules can be categorized as follows:

n → π* Transitions : These involve the excitation of an electron from a non-bonding (n) orbital, such as one of the lone pairs on the carbonyl oxygen, to an anti-bonding pi (π*) orbital. These transitions are typically weak (low molar absorptivity) and occur at longer wavelengths. They are often referred to as R-bands (from the German radikalartig). wikipedia.org

π → π* Transitions : These transitions involve the promotion of an electron from a bonding pi (π) orbital to an anti-bonding pi (π*) orbital. They are characteristic of systems with double bonds and aromatic rings. These transitions are generally strong (high molar absorptivity) and include the K-bands (from the German konjugiert) for the carbonyl group and the E- and B-bands for the aromatic ring. wikipedia.org

The absorption maxima (λmax) are sensitive to the molecular environment. The polarity of the solvent can cause shifts in the absorption bands; for instance, the n → π* transition of a ketone typically undergoes a hypsochromic (blue) shift to shorter wavelengths in more polar solvents. researchgate.netyoutube.com The presence of the bromo-substituent on the phenyl ring also influences the electronic structure and can cause a bathochromic (red) shift compared to the unsubstituted phenylpentanone. While the specific spectrum for this compound is not detailed in the available literature, data from similar aromatic ketones like acetophenone (B1666503) can be used to illustrate the expected transitions. science-softcon.de

Table 2: Typical Electronic Transitions for Aromatic Ketones

| Transition Type | Chromophore | Associated Band | Typical λmax Range (nm) | Characteristics |

|---|---|---|---|---|

| n → π* | Carbonyl (C=O) | R-band | 270–300 | Weak intensity, sensitive to solvent polarity. |

| π → π* | Carbonyl (C=O) | K-band | ~240 | Strong intensity. |

| π → π* | Phenyl Ring | E-band | 180-220 | Very strong intensity. |

Advanced Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is an essential technique for the separation, identification, and quantification of chemical compounds in a mixture. researchgate.net For the analysis of this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed methods. cpur.insemanticscholar.orgmdpi.com

High-Performance Liquid Chromatography (HPLC) HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. cpur.in For a moderately polar compound like this compound, reverse-phase HPLC (RP-HPLC) is typically the method of choice. In this mode, a nonpolar stationary phase (e.g., C8 or C18 silica) is used with a polar mobile phase, often a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. sielc.comresearchgate.net

The separation is based on the principle that less polar compounds interact more strongly with the stationary phase and thus have longer retention times. HPLC is used to determine the purity of a sample by detecting and quantifying impurities, and it can be scaled up for preparative separation to isolate pure compounds from a reaction mixture. sielc.com Method validation according to ICH guidelines ensures that the analytical procedure is specific, linear, accurate, and precise for its intended purpose. iosrjournals.org

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. cpur.in It is highly suitable for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. chromtech.com

After separation, the molecules are ionized, and the mass spectrometer detects the fragments based on their mass-to-charge ratio. This produces a unique mass spectrum that acts as a molecular "fingerprint," allowing for unambiguous identification of the target compound. semanticscholar.org GC-MS is exceptionally sensitive and specific, making it an ideal tool for identifying this compound in complex matrices and for characterizing byproducts or impurities from its synthesis. cpur.insemanticscholar.org

Table 3: Overview of Chromatographic Techniques for Analysis

| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase | Application for this compound |

|---|---|---|---|---|

| HPLC | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | C18 or C8 silica (B1680970) gel (for Reverse-Phase) | Acetonitrile/Water or Methanol/Water gradients | Purity assessment, quantification of the main component and impurities, preparative purification. |

| GC-MS | Separation of volatile compounds in a gas phase followed by mass-based detection and identification. | Fused silica capillary column with a nonpolar coating (e.g., DB-5ms) | Inert carrier gas (e.g., Helium) | Unambiguous identification, structural confirmation, analysis of trace impurities, reaction monitoring. |

Computational Chemistry Studies on 1 2 Bromophenyl Pentan 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netpurdue.edunih.gov DFT calculations are instrumental in understanding the intrinsic properties of 1-(2-Bromophenyl)pentan-2-one, such as its charge distribution, molecular orbitals, and electrostatic potential. These calculations are typically performed using a functional, such as B3LYP, and a basis set that appropriately describes the electronic environment of the atoms involved.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that provides insights into the molecule's kinetic stability, chemical hardness, and electronic transport properties. nih.govscirp.orgmdpi.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich bromophenyl ring, while the LUMO is likely centered on the carbonyl group of the pentanone chain, which is electron-withdrawing. The charge transfer from the bromophenyl ring to the carbonyl group is a key factor in its reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is hypothetical and serves as an illustration of typical values for similar organic molecules.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnih.govsemanticscholar.orgproteopedia.org The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

For this compound, the MEP map would likely show a region of negative electrostatic potential (typically colored red) around the oxygen atom of the carbonyl group, indicating a site susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) would be expected around the hydrogen atoms of the phenyl ring and the alkyl chain, suggesting sites for nucleophilic attack. The bromine atom would also influence the electrostatic potential distribution on the phenyl ring.

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound involves identifying its stable conformers and the energy barriers for interconversion between them. The molecule's flexibility arises from the rotation around the single bonds, particularly the bond connecting the phenyl ring to the pentanone chain and the bonds within the alkyl chain. Understanding the conformational landscape is crucial as the biological activity and reactivity of a molecule can be dependent on its three-dimensional structure. nih.govchemrxiv.orgnih.gov

Computational methods can be used to scan the potential energy surface by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers between them. The results of a conformational analysis can be visualized as an energy landscape plot, where the energy of the molecule is plotted against the rotational angles.

Simulation of Reaction Pathways and Transition States

Computational chemistry can be employed to simulate the reaction pathways of this compound, providing detailed insights into the mechanisms of its chemical transformations. nih.govresearchgate.net By modeling the interaction of the molecule with other reactants, it is possible to identify the transition states, which are the highest energy points along the reaction coordinate.

The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility and rate of a reaction. For instance, the mechanism of a nucleophilic addition to the carbonyl group or an electrophilic substitution on the bromophenyl ring could be investigated. These simulations provide a molecular-level understanding of the reaction dynamics that is often difficult to obtain through experimental methods alone.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can accurately predict various spectroscopic parameters for this compound, which can be used to interpret experimental spectra or to confirm the structure of the molecule.

NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are sensitive to the electronic environment of the nuclei. DFT calculations can provide theoretical predictions of 1H and 13C NMR chemical shifts that are often in good agreement with experimental values.

IR Frequencies: The vibrational frequencies in Infrared (IR) spectroscopy correspond to the different vibrational modes of the molecule. Theoretical calculations can predict these frequencies and their intensities, aiding in the assignment of the absorption bands observed in an experimental IR spectrum. The characteristic carbonyl stretch of the ketone group would be a prominent feature in the calculated IR spectrum.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| 13C NMR (C=O) | 208 ppm | 207.5 ppm |

| 1H NMR (CH2 adjacent to C=O) | 2.7 ppm | 2.68 ppm |

| IR Frequency (C=O stretch) | 1715 cm-1 | 1718 cm-1 |

Note: The data in this table is hypothetical and for illustrative purposes.

Future Directions and Research Challenges in 1 2 Bromophenyl Pentan 2 One Chemistry

Exploration of Unconventional Reaction Pathways

The structural framework of 1-(2-bromophenyl)pentan-2-one offers unique opportunities for exploring reaction pathways that go beyond traditional carbonyl and aryl halide chemistry. A significant area of future research lies in the activation of the C-C bond alpha to the carbonyl group, a challenging but rewarding endeavor.

Deacylative Functionalization: One of the most innovative and unconventional approaches is the deacylative cross-coupling of aromatic ketones. nih.govchemrxiv.org This strategy involves the cleavage of the C(aryl)-C(acyl) bond, enabling the introduction of a wide range of functional groups at the ipso position. chemrxiv.org For this compound, this would mean that the pentan-2-one moiety could be replaced by other functionalities, such as aryl, alkyl, or heteroatom-containing groups. This method provides a novel disconnection approach in retrosynthesis, significantly enhancing the synthetic utility of this ketone. chemrxiv.org

Recent advancements have demonstrated the feasibility of deacylative arylation and alkynylation of unstrained ketones under dual nickel/photoredox catalysis. nih.gov This process begins with the formation of a pre-aromatic intermediate, which, upon oxidative cleavage of the α-C-C bond, generates an alkyl radical. This radical is then intercepted by a nickel complex to form new C(sp³)–C(sp²) or C(sp³)–C(sp) bonds with high generality. nih.gov The application of this methodology to this compound could lead to the synthesis of a diverse array of novel compounds.

Another promising deacylative transformation is driven by the aromatization of an in situ-formed pre-aromatic intermediate. nih.gov This iridium-catalyzed reaction removes the acyl group, which is converted into a pyrazole, while the remaining alkyl fragment can undergo various transformations. nih.gov This approach could be used for the deconstructive synthesis of new molecules starting from this compound.

Development of Sustainable and Eco-Friendly Synthetic Approaches

The chemical industry is increasingly focusing on the development of sustainable and environmentally benign synthetic methods. For this compound, this translates to exploring greener solvents, catalysts, and energy sources.

Photocatalysis: Visible-light-mediated photocatalysis has emerged as a powerful tool for organic synthesis, offering mild reaction conditions and unique reactivity. The use of heterogeneous photocatalysts, such as graphitic carbon nitride (g-C3N4), presents a sustainable option due to their recyclability. researchgate.net For instance, a visible-light-induced synthesis of β-keto sulfones from ketones has been developed using g-C3N4 as a recyclable photocatalyst. researchgate.net This approach could be adapted for the functionalization of this compound, avoiding the use of toxic reagents and harsh conditions.

Photochemical Organocatalysis: Another green approach is the use of photo-organocatalysis for the α-alkylation of ketones. nih.gov This method utilizes visible light and a nucleophilic organocatalyst to generate radicals from alkyl halides, which are then trapped by silyl enol ethers. nih.gov This strategy offers a redox-neutral and metal-free alternative to traditional enolate chemistry, with the potential for enantioselective transformations. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The integration of this compound chemistry with flow platforms is a key area for future development.

Multi-step Continuous-Flow Synthesis: The synthesis of complex molecules, including active pharmaceutical ingredients (APIs), can be streamlined using multi-step continuous-flow systems. flinders.edu.auscispace.comresearchgate.net These systems can integrate several reaction steps, including in-line purification and analysis, into a single, continuous process. flinders.edu.au This approach not only increases efficiency but also allows for the safe handling of hazardous reagents and intermediates. syrris.jp The synthesis of this compound and its subsequent transformations could be adapted to a flow process, enabling on-demand production and rapid optimization of reaction conditions. For example, a multi-step synthesis of the natural product (±)-oxomaritidine has been successfully demonstrated in a continuous flow system, combining seven separate synthetic steps. syrris.jp

| Feature | Benefit in Flow Chemistry |

| Mixing | Efficient and reproducible |

| Thermal Control | Precise temperature management |

| Safety | Small reaction volumes, better containment |

| Scalability | Easily scaled by running the system for longer |

| Automation | Reduced manual intervention and human error |

Discovery of Novel Reactivity Patterns and Transformations

The unique combination of a carbonyl group and an ortho-bromine atom in this compound provides a rich platform for the discovery of novel reactivity patterns and chemical transformations.

C-H Activation: A significant area of research is the ketone-directed ortho-C-H activation of the phenyl ring. organic-chemistry.orgresearchgate.net While the bromine atom already occupies one ortho position, the other ortho C-H bond could be a target for functionalization. Cp*Co(III)-catalyzed C-H activation of aromatic ketones has been shown to be effective for the synthesis of indene derivatives through a reaction with α,β-unsaturated ketones. organic-chemistry.orgresearchgate.net Exploring similar transformations with this compound could lead to the synthesis of novel polycyclic structures. The development of directing groups that can be transiently installed and removed would further enhance the versatility of C-H functionalization. researchgate.net

Palladium-Catalyzed Cross-Coupling: The bromine atom on the phenyl ring is a prime handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. nih.govmdpi.comyoutube.comyoutube.com While Suzuki, Heck, and other standard cross-coupling reactions are well-established, future research could focus on more challenging and novel coupling partners. The development of new ligands and catalytic systems will be crucial for expanding the scope of these reactions and enabling the synthesis of increasingly complex molecules from this compound. mdpi.com For instance, selective cross-coupling between different aryl bromides is a challenging but important goal. nih.gov

Conclusion

Summary of Key Research Insights into 1-(2-Bromophenyl)pentan-2-one

This compound is identifiable by its unique Chemical Abstracts Service (CAS) Number: 1179148-38-9. sigmaaldrich.com Its molecular structure and identity are further defined by the International Union of Pure and Applied Chemistry (IUPAC) name, this compound, and its corresponding InChIKey, SZHVEXYIAVPRIS-UHFFFAOYSA-N. The molecular weight of this compound is 241.13 g/mol .

Despite its clear identification in chemical databases, extensive research dedicated specifically to the synthesis, properties, and reactions of this compound is not widely available. Scientific literature often provides more substantial information on its structural isomer, 2-Bromo-1-phenyl-pentan-1-one (CAS Number: 49851-31-2), which features the bromine atom and the carbonyl group in different positions. Due to the strict focus on this compound, data pertaining to its isomers cannot be substituted.

General principles of organic chemistry suggest that as a ketone with a bromine atom on the phenyl ring, this compound could potentially undergo a variety of reactions. The ketone functional group is susceptible to nucleophilic addition and reduction, while the brominated aromatic ring can participate in reactions such as nucleophilic aromatic substitution or cross-coupling reactions. However, specific experimental data, including reaction conditions and yields for this particular compound, are not readily found in the surveyed literature.

Broader Implications for Organic Synthesis and Chemical Research

The potential utility of this compound in organic synthesis and chemical research can be inferred from the reactivity of its constituent functional groups. Molecules of this type, containing both a ketone and a halogenated aromatic ring, are often valuable intermediates in the synthesis of more complex molecules.

For instance, the presence of the bromo-substituent on the phenyl ring could allow for the introduction of various other functional groups through metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This would enable the construction of a diverse library of derivatives. The ketone moiety could be used to build carbon-carbon bonds or be converted into other functional groups, further expanding its synthetic potential.

In the context of medicinal chemistry, compounds with similar structural motifs are often explored for their biological activity. However, without specific studies on this compound, any discussion of its potential applications in this or any other field would be purely speculative.

Q & A

Basic: What are the common synthetic routes for preparing 1-(2-Bromophenyl)pentan-2-one, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

A practical approach involves Friedel-Crafts acylation, where 2-bromobenzene reacts with pentan-2-one derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative methods include nucleophilic substitution on pre-functionalized ketones, such as bromination of 1-phenylpentan-2-one using N-bromosuccinimide (NBS) under radical or electrophilic conditions . Optimization focuses on:

- Catalyst loading : Higher AlCl₃ concentrations (1.5–2.0 eq.) improve electrophilic activation but may increase side reactions.

- Temperature control : Maintaining 0–5°C during bromination minimizes over-bromination .

- Solvent selection : Dichloromethane or carbon disulfide enhances Friedel-Crafts efficiency by stabilizing acyl intermediates .

Basic: How can spectroscopic techniques (e.g., NMR, HRMS) characterize this compound, and how do their data correlate with molecular structure?

Methodological Answer:

- ¹H/¹³C NMR : The ketone carbonyl (δ ~208 ppm in ¹³C NMR) and aromatic protons (δ 7.2–7.8 ppm in ¹H NMR) confirm the core structure. Splitting patterns in aromatic signals distinguish ortho-bromine substitution .

- HRMS : Accurate mass analysis (e.g., m/z 235.13287 for C₁₄H₁₉O₃) validates molecular formula and detects isotopic peaks from bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .

- IR : Strong absorption at ~1710 cm⁻¹ confirms the ketone group, while C-Br stretches appear at ~600 cm⁻¹ .

Advanced: How does the electronic effect of the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The electron-withdrawing bromine group deactivates the aromatic ring, directing electrophilic attacks to the meta position. In substitution reactions (e.g., Suzuki coupling), the bromine acts as a leaving group, with reactivity enhanced by:

- Polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .

Kinetic studies using UV-Vis or GC-MS can monitor reaction progress, while Hammett plots quantify substituent effects on reaction rates .

Advanced: What challenges arise in X-ray crystallographic analysis of this compound, and how can they be addressed?

Methodological Answer:

The bromine atom’s heavy atom effect causes significant X-ray absorption, complicating data collection. Strategies include:

- High-resolution synchrotron sources : Enhance signal-to-noise ratios for weak reflections.

- SHELX refinement : Use the SHELXL program for robust handling of anomalous dispersion effects from bromine .

- Twinned crystals : Apply Flack parameter analysis (η or x) to resolve enantiomeric ambiguity in non-centrosymmetric space groups .

Advanced: How can computational modeling predict reaction pathways for this compound in organic transformations?

Methodological Answer:

- DFT calculations : Gaussian or ORCA software models transition states for reactions like nucleophilic substitution, with B3LYP/6-31G(d) providing reliable energy profiles.

- Retrosynthetic AI tools : Platforms like Pistachio or Reaxys propose feasible routes by analyzing reaction databases, prioritizing steps with high atom economy .

- Molecular dynamics : Simulate solvent effects on reaction kinetics using AMBER or GROMACS .

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Column chromatography : Use silica gel with hexane/ethyl acetate (4:1) for optimal separation of brominated ketones from unreacted precursors.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals, leveraging the compound’s moderate solubility in polar solvents .

- Distillation : For large-scale preparations, vacuum distillation (bp ~120–130°C at 10 mmHg) avoids thermal decomposition .

Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of this compound in hydrogen-deuterium exchange reactions?

Methodological Answer:

- Deuterium labeling : Substitute reactive hydrogens (e.g., α to the ketone) with deuterium to measure primary KIEs (k_H/k_D > 1 indicates bond-breaking in the rate-determining step).

- NMR monitoring : Track deuterium incorporation at specific sites using ²H NMR or mass spectrometry .

- Theoretical modeling : Compare experimental KIEs with DFT-predicted values to validate proposed mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products